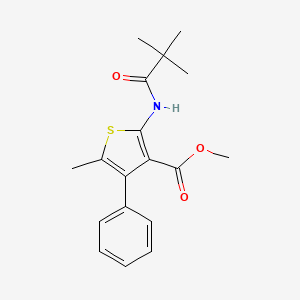

Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate

Description

Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate is a thiophene-based derivative characterized by a pivaloyl (2,2-dimethylpropanoylamino) substituent at position 2, a methyl group at position 5, and a phenyl ring at position 4 of the thiophene core. The methyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-11-13(12-9-7-6-8-10-12)14(16(20)22-5)15(23-11)19-17(21)18(2,3)4/h6-10H,1-5H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQZMTCFSHDMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Lewis acids like aluminum chloride are often employed in Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiophene Carboxylates

Key Observations :

- R<sup>2</sup> Substituents: The pivaloyl group in the target compound provides steric hindrance and metabolic stability compared to smaller acyl groups (e.g., chloroacetyl in ) or unmodified amino groups (e.g., ).

- R<sup>4</sup> Aryl Groups : The phenyl group in the target compound balances lipophilicity and steric demand. Bulky substituents like 2,4-dimethylphenyl () or 4-propylphenyl () may reduce solubility but improve target binding specificity.

Table 2: Comparative Properties

Notes:

- LogP : Estimated using fragment-based methods. The pivaloyl group increases hydrophobicity vs. chloroacetyl.

- Bioactivity : Analogs in show kinase or antiviral activity, suggesting the target compound may share similar mechanisms.

Biological Activity

Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene core structure substituted with various functional groups, which contribute to its biological activities. The empirical formula is , with a molecular weight of approximately 341.47 g/mol. Its structure can be represented as follows:

1. Anticancer Activity

Thiophene derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that certain thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various pathways such as cell cycle arrest and the activation of apoptotic markers.

Case Study:

In a study evaluating a range of thiophene derivatives for their antitumor activity, compounds were tested against MCF-7 breast cancer cells. The results indicated that some derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM, demonstrating substantial antiproliferative effects .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 23.2 | Apoptosis induction |

| Compound B | 49.9 | Cell cycle arrest |

| This compound | TBD | TBD |

2. Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:

A derivative similar to this compound was evaluated for its ability to inhibit NO production in LPS-stimulated macrophages, showing promising results in reducing inflammation .

3. Antimicrobial Activity

The antimicrobial potential of thiophene compounds has been explored in various studies. The presence of the thiophene ring enhances the ability to interact with microbial membranes or enzymes.

Case Study:

In vitro assays demonstrated that certain thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at G1/S or G2/M checkpoints.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-acylamino thiophene-3-carboxylate derivatives, and what methodological considerations are crucial for optimizing yield and purity?

- Answer: Synthesis typically involves condensation reactions between ethyl 2-aminothiophene-3-carboxylate analogs and acylating agents (e.g., 2,2-dimethylpropanoyl chloride). Key steps include:

- Reagent Selection: Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for efficient acylation.

- Temperature Control: Maintain low temperatures (0–5°C) during acyl chloride addition to minimize side reactions.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products.

- Validation: Monitor reaction progress via TLC and confirm product identity using -NMR and mass spectrometry .

Q. How should researchers approach the spectroscopic characterization of methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate to confirm its structural integrity?

- Answer: A multi-spectral approach is critical:

- NMR Spectroscopy:

- -NMR: Identify aromatic protons (δ 7.2–7.5 ppm for phenyl), methyl groups (δ 1.2–1.5 ppm for 2,2-dimethylpropanoyl), and thiophene protons (δ 6.5–7.0 ppm).

- -NMR: Confirm carbonyl signals (ester at ~165–170 ppm, amide at ~170–175 ppm).

- IR Spectroscopy: Detect C=O stretches (ester: ~1720 cm; amide: ~1650 cm).

- Mass Spectrometry: Match molecular ion peaks with theoretical values (e.g., ESI-MS for [M+H]).

- Cross-Validation: Compare data with structurally similar compounds, such as ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate .

Advanced Research Questions

Q. What strategies are recommended for resolving data contradictions during the crystallographic refinement of methyl 2-acylamino thiophene derivatives?

- Answer: Address discrepancies using:

- Software Tools: Refine with SHELXL, which handles disordered atoms and anisotropic displacement parameters effectively. Check for twinning using the R metric and apply TWIN/BASF commands if needed .

- Validation Metrics: Analyze residual density maps (<±0.3 eÅ) and R-factors (R < 5% for high-resolution data).

- Packing Analysis: Use Mercury CSD to visualize voids and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may influence refinement .

Q. How can hydrogen bonding patterns influence the crystal packing and stability of methyl 2-(2,2-dimethylpropanoylamino) thiophene carboxylates?

- Answer: Hydrogen bonds (H-bonds) dictate supramolecular assembly:

- Graph Set Analysis: Classify H-bond motifs (e.g., rings) to identify recurring patterns. For example, amide N-H···O=C interactions often form chains or sheets .

- Thermal Stability: Strong H-bond networks correlate with higher melting points. Use DSC to link packing efficiency to thermal behavior.

- Crystallographic Software: Mercury CSD’s "Packing Feature" tool quantifies H-bond distances and angles, aiding in comparative studies with analogous structures .

Q. What challenges arise in experimental phasing for X-ray diffraction data of complex thiophene derivatives, and how can SHELX programs address these?

- Answer: Challenges include low-resolution data and weak anomalous scattering. Solutions involve:

- SHELXC/D/E Pipeline: Automate substructure determination (SHELXD) and phase extension (SHELXE) for high-throughput processing.

- Heavy-Atom Soaking: Introduce halogens (e.g., bromine) into the crystal lattice to enhance anomalous signal.

- Validation: Cross-check phases with iterative density modification in SHELXE .

Q. How can density functional theory (DFT) complement crystallographic studies of methyl 2-acylamino thiophene-3-carboxylate derivatives?

- Answer: DFT provides electronic and conformational insights:

- Geometry Optimization: Compare computed bond lengths/angles with crystallographic data to validate accuracy (e.g., thiophene ring planarity).

- Electrostatic Potential Maps: Identify reactive sites (e.g., nucleophilic aryl regions) using Mulliken charges.

- HOMO-LUMO Analysis: Predict spectroscopic transitions (UV-Vis) and correlate with experimental λ values .

Methodological Best Practices

- Crystallographic Workflow:

- Synthetic Reproducibility: Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.